molecular formula C9H9N3O3S B1596688 2-cyano-N-(4-sulfamoylphenyl)acetamide CAS No. 32933-40-7

2-cyano-N-(4-sulfamoylphenyl)acetamide

Cat. No. B1596688
CAS RN: 32933-40-7
M. Wt: 239.25 g/mol
InChI Key: IQSWUJWQROLSRO-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C9H9N3O3S . It has an average mass of 239.251 Da and a monoisotopic mass of 239.036469 Da . This compound is also known by its IUPAC name, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide .


Synthesis Analysis

The synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide can be achieved through several methods. One of the most common methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of 2-cyano-N-(4-sulfamoylphenyl)acetamide consists of a cyano group (-CN), a sulfamoyl group (-SO2NH2), and a phenyl group (C6H5) attached to an acetamide group (CH3CONH2) . The InChI code for this compound is 1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, such as 2-cyano-N-(4-sulfamoylphenyl)acetamide, are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

2-Cyano-N-(4-sulfamoylphenyl)acetamide is a powder that is stored at room temperature . It has a melting point of 215-216 degrees Celsius .

Scientific Research Applications

Synthon in Heterocyclic Synthesis

2-Cyano-N-(4-sulfamoylphenyl)acetamide has been extensively researched as a versatile building block in heterocyclic synthesis. It is particularly valuable for the synthesis of polyfunctionalized heterocyclic compounds. This compound demonstrates significant reactivity, making it an essential synthon in various chemical reactions (Gouda, 2014).

Antimicrobial Agent Development

Research has explored the use of 2-cyano-N-(4-sulfamoylphenyl)acetamide in the development of novel antimicrobial agents. For example, it has been used in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, which have shown promise as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Research

Several studies have investigated the potential of derivatives of 2-cyano-N-(4-sulfamoylphenyl)acetamide in anticancer research. For instance, its derivatives have been tested for cytotoxic activity against various cancer cell lines, revealing some compounds with significant potential (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Anti-Inflammatory and Antipyretic Studies

This compound has also been explored for its anti-inflammatory and antipyretic properties. Studies have synthesized novel 2(1H)-pyridone molecules using 2-cyano-N-(4-hydroxyphenyl)acetamide, a related compound, which displayed promising results in in-vitro and in-vivo examinations for anti-inflammatory and antipyretic characteristics (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).

Genotoxic Impurity Synthesis

In pharmaceutical chemistry, 2-cyano-N-(4-sulfamoylphenyl)acetamide is used in the synthesis of genotoxic impurities, such as in the production of Escitalopram Oxalate. Research includes developing methods to synthesize these impurities and quantify their presence in pharmaceutical compounds (Katta, Rao, Mosesbabu, Rao, Malati, & Sasikala, 2017).

properties

IUPAC Name

2-cyano-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSWUJWQROLSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368234
Record name 2-Cyano-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-sulfamoylphenyl)acetamide

CAS RN

32933-40-7
Record name 2-Cyano-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MA Gouda - Synthetic Communications, 2014 - Taylor & Francis
Full article: 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyclic Synthesis Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage …
Number of citations: 5 www.tandfonline.com
AM Alafeefy, S Isik, HA Abdel-Aziz, AE Ashour… - Bioorganic & medicinal …, 2013 - Elsevier
A series of benzenesulfonamides incorporating cyanoacrylamide moieties (tyrphostine analogues) have been obtained by reaction of sulfanilamide with ethylcyanoacetate followed by …
Number of citations: 62 www.sciencedirect.com
C Altug, H Güneş, A Nocentini, SM Monti… - Bioorganic & Medicinal …, 2017 - Elsevier
Two series of benzenesulfonamide containing isoxazole compounds were prepared by using conventional and microwave (MW) methods. 5-Amino-3-aryl-N-(4-sulfamoylphenyl)…
Number of citations: 33 www.sciencedirect.com
MS Alsaid, MM Ghorab, V Kuete… - Asian Journal of …, 2014 - researchgate.net
A series of sulfonamides having biologically active acrylamides moieties (2, 3, 5), penta-2, 4-dienamide (4), chromene-2-carboxamide (6), acetamide derivatives (7, 8) and pyridone …
Number of citations: 0 www.researchgate.net
RK ARAFA - Acta poloniae pharmaceutica, 2015 - ptfarm.pl
The versatile synthons 2-chloro-N-(4-sulfamoylphenyl) acetamides 1a, b were used as a key intermediates for the synthesis of sulfonamide derivatives with adamantyl 2, indene 3, …
Number of citations: 4 www.ptfarm.pl
ES Darwish, AM Abdel Fattah, FA Attaby… - International Journal of …, 2014 - mdpi.com
This study aimed for the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents via a versatile, readily accessible N-[4-(…
Number of citations: 66 www.mdpi.com
AM Fahim, MA Shalaby, MA Ibrahim - Journal of Molecular Structure, 2019 - Elsevier
In this investigation, microwave assisted synthesis of novel pyrazole ring formation via three reaction steps. In the beginning, nucleophilic acyl substitution reaction of the 5-aminouracil …
Number of citations: 45 www.sciencedirect.com
AM Alafeefy, HA Abdel-Aziz, D Vullo… - Bioorganic & medicinal …, 2014 - Elsevier
A series of new sulfonamides was prepared starting from 2-oxo-N′-(4-sulfamoylphenyl)-propanehydrazonoyl chloride, a sulfanilamide derivative, which was reacted with …
Number of citations: 47 www.sciencedirect.com
MM Ghorab, M Higgins, MS Alsaid… - Journal of Enzyme …, 2014 - Taylor & Francis
In biological systems, the Keap1/Nrf2/antioxidant response element pathway determines the ability of mammalian cells to adapt and survive conditions of oxidative, electrophilic and …
Number of citations: 10 www.tandfonline.com
YA Ammar, MSA El-Gaby, MA Salem - Arabian Journal of Chemistry, 2014 - Elsevier
Abstract Treatment of cyanoacetanilide derivative 1 with tetracyanoethylene (2) in dioxane/triethylamine furnished 2-pyridone derivative 6. Aminopyridine 9 was obtained by cyclization …
Number of citations: 17 www.sciencedirect.com

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